![molecular formula C6H9ClF3NO2 B2883566 2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl CAS No. 2402830-54-8](/img/structure/B2883566.png)
2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl
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Overview
Description
“2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid hcl” is a chemical compound with the IUPAC name 2-amino-2-(1-(trifluoromethyl)cyclopropyl)acetic acid . It has a molecular weight of 219.59 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.59 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- The compound has been involved in the synthesis and characterization of new chemical entities, such as transition metal complexes with novel amino acid-bearing Schiff base ligands. These complexes exhibit potential antioxidant and enzyme inhibitory activities, with specific compounds showing significant xanthine oxidase inhibitory effects, indicating potential therapeutic applications (Ikram et al., 2015).
Intermediate in Organic Synthesis
- It serves as an intermediate in the synthesis of various natural and non-natural α-amino acids and their derivatives. The synthetic potential of such intermediates has been demonstrated in the synthesis of specific amino acids, highlighting the compound's versatility in chemical synthesis (Burger et al., 1992).
Exploration in Material Science
- In material science, the compound has been explored for its role in the synthesis of chitosan-based copolymers, which exhibit intriguing rheological properties and antibacterial capabilities. Such materials are promising for applications in food and pharmaceutical industries, showcasing the compound's contribution to the development of functional materials (Luo et al., 2019).
Enzymatic Synthesis Applications
- It is also a key component in the biocatalytic asymmetric synthesis of specific chiral intermediates, such as (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester. This process involves novel microbial strains for the enantioselective synthesis of pharmacologically relevant intermediates, highlighting its importance in the pharmaceutical industry, especially in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors (Zhu et al., 2018).
Improvement of Analytical Techniques
- The compound's derivatives have been utilized to improve analytical methodologies, such as in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. This application underscores its utility in enhancing the sensitivity and efficiency of analytical methods for biological and chemical research (Shou & Naidong, 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, which refer to potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYLOXPLDQNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C(=O)O)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride |
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